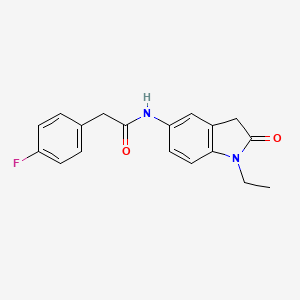

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenyl)acetamide

描述

属性

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-2-21-16-8-7-15(10-13(16)11-18(21)23)20-17(22)9-12-3-5-14(19)6-4-12/h3-8,10H,2,9,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAUKLZXUFYUPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction using a fluorobenzene derivative and an appropriate leaving group.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.

Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

作用机制

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, indolinone derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. The presence of the fluorophenyl group may enhance binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Fluorophenylacetamide Derivatives with Heterocyclic Cores

(a) N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide

- Structure: Features a benzothiazole ring instead of the indolinone core.

- Key Differences: Benzothiazole is a planar, aromatic heterocycle with a sulfur atom, offering distinct electronic properties compared to the non-aromatic, lactam-containing indolinone. This may affect binding to hydrophobic pockets or enzymatic active sites .

(b) N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

- Structure : Contains a dihydrothiadiazole ring fused with a 4-fluorophenyl group.

- The acetyl group may enhance metabolic stability but reduce solubility .

- Implications: Thiadiazoles are common in anticonvulsant and anti-inflammatory agents, indicating possible differences in target specificity compared to the indolinone scaffold.

Indolinone-Based Analogs with Modified Substituents

(a) (E)-2-(1-(4-Fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide

- Structure: Substitutes the ethyl group with a 4-fluorobenzyl moiety and replaces the acetamide’s phenyl with a quinoline ring.

- Key Differences: The quinoline group introduces aromatic bulk and basicity, which could enhance DNA intercalation or kinase inhibition. The fluorobenzyl substituent may alter pharmacokinetics (e.g., absorption) .

- Implications: Quinoline derivatives are prevalent in antimalarial and anticancer drugs, suggesting broader biological activity compared to the ethyl-substituted indolinone.

(b) (E)-2-(5-Fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide

- Structure: Adds a nitro group to the benzyl substituent and introduces a fluorine at the indolinone’s C5 position.

- The C5 fluorine may improve membrane permeability .

- Implications : Nitro-containing compounds often exhibit antimicrobial or antiparasitic activity, highlighting functional divergence from the target compound.

Structural and Functional Analysis Table

Critical Discussion of Structural Modifications

- Electron-Withdrawing vs. Ethyl and methoxy groups (e.g., in ’s analogs) may improve solubility and bioavailability .

- Heterocycle Choice: Indolinones offer conformational flexibility, whereas rigid heterocycles like benzothiazole or thiadiazole may restrict binding to flat enzymatic pockets.

- Substituent Positioning : The 4-fluorophenyl group’s para position optimizes steric and electronic interactions across analogs, suggesting a conserved pharmacophoric element .

生物活性

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound belonging to the indolinone class, characterized by its unique molecular structure. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following properties:

- Molecular Formula : C18H17FN2O2

- Molecular Weight : Approximately 312.344 g/mol

- IUPAC Name : N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(4-fluorophenyl)acetamide

The structure includes an indolinone core and a fluorophenyl group, which may enhance its biological activity compared to similar compounds.

The biological activity of this compound can be attributed to its interactions with various biological targets. These include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Receptor Binding : Its structural components may allow for selective binding to receptors, modulating their activity and influencing cellular responses .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against Gram-positive bacteria, showing minimal inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus species .

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Potential

The indolinone derivatives are recognized for their anticancer properties. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved remain under investigation, but the compound's structural features suggest potential efficacy against various cancer types.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Methods : The compound is synthesized through several key steps involving cyclization reactions, alkylation, and amidation using reagents such as acetic anhydride and ethyl halides. This multi-step synthesis allows for the introduction of functional groups that enhance biological activity.

-

Activity Comparison : Comparative studies with similar compounds have shown that the presence of the fluorine atom in the phenyl group significantly influences the compound's reactivity and biological effects. For instance:

- N-(1-methyl-2-oxoindolin-5-yl)-2-(4-fluorophenyl)acetamide : Exhibits altered pharmacokinetic properties due to the methyl substitution.

- N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-chlorophenyl)acetamide : The chlorine substitution results in different reactivity profiles.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of 1-ethyl-2-oxoindolin-5-amine with 2-(4-fluorophenyl)acetic acid derivatives. Key steps may use coupling reagents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen. Monitoring via TLC and optimizing temperature (60–80°C) and stoichiometry improves yield. Recrystallization from ethanol or acetonitrile ensures purity .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms connectivity and functional groups. High-resolution mass spectrometry (HRMS) verifies molecular weight. For crystalline samples, X-ray diffraction (using SHELX programs) resolves bond lengths, angles, and stereochemistry. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What preliminary bioactivity screening approaches are recommended for this compound?

- Methodological Answer : Initial assays focus on enzyme inhibition (e.g., kinases) or receptor binding (e.g., GPCRs) using fluorescence polarization or SPR. Cytotoxicity is evaluated in cancer cell lines (e.g., MTT assay), while anti-inflammatory activity is tested via COX-2 inhibition. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices guide follow-up studies .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) models binding poses against crystallographic protein structures (PDB). Molecular dynamics simulations (AMBER/GROMACS) assess stability of ligand-target complexes. Quantum mechanical calculations (DFT) evaluate electronic properties influencing reactivity or binding affinity .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or cell-line variability. Validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Pharmacokinetic studies (e.g., microsomal stability, plasma protein binding) clarify bioavailability issues. Meta-analyses of dose-response relationships identify outliers .

Q. How can X-ray crystallography challenges (e.g., poor diffraction) be addressed for this compound?

- Methodological Answer : Optimize crystal growth via vapor diffusion (sitting-drop method) with PEG-based precipitants. Heavy-atom derivatization (e.g., soaking in KI) enhances phasing. For twinned crystals, use SHELXL’s TWIN/BASF commands. Low-temperature data collection (100 K) minimizes radiation damage .

Q. What are the key considerations for designing SAR studies on this indolinone derivative?

- Methodological Answer : Focus on modifying the 1-ethyl group (steric effects) and 4-fluorophenyl moiety (electronic effects). Introduce substituents via Suzuki coupling or nucleophilic aromatic substitution. Compare analogs using logP (lipophilicity), pKa (ionization), and ADMET predictions. Prioritize derivatives with >10-fold potency improvements in primary assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。